IOX2

Descripción general

Descripción

IOX2 es un inhibidor selectivo de las prolil-hidroxilasas inducibles por hipoxia, que se dirige específicamente a la proteína 2 que contiene el dominio de prolil hidroxilasa (PHD2). Este compuesto ha ganado una atención significativa debido a su capacidad para estabilizar el factor 1 alfa inducible por hipoxia (HIF-1α), que juega un papel crucial en las respuestas celulares a los bajos niveles de oxígeno .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de IOX2 implica el uso de anhídrido isatoico como material de partidaLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: IOX2 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se pueden usar en condiciones controladas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.

Sustitución: Se pueden usar varios nucleófilos o electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .

Aplicaciones Científicas De Investigación

Cancer Research

Role in Tumor Biology

IOX2 has been studied extensively in cancer biology due to its ability to stabilize HIF-1α and HIF-2α, which are crucial in tumor progression and metastasis. In vitro studies have demonstrated that this compound significantly increases HIF-1α levels in various human cancer cell lines, including renal carcinoma (RCC4) and breast cancer (MCF-7) cells .

Case Study: Breast Cancer

In a study involving MCF-7 cells treated with this compound under hypoxic conditions, researchers observed a substantial upregulation of HIF target genes compared to untreated controls. This suggests that this compound can enhance the transcriptional response to hypoxia, potentially influencing tumor growth and response to therapy .

Athletic Performance Enhancement

This compound's ability to inhibit PHDs has implications for enhancing athletic performance by promoting erythropoiesis and improving oxygen delivery to tissues. However, this application is controversial as it is banned by the World Anti-Doping Agency (WADA). Research has focused on identifying metabolites of this compound for doping control purposes .

Metabolism Studies

A study involving pooled human hepatocytes identified thirteen metabolites of this compound through liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS). Notably, hydroxyquinolinyl-IOX2 emerged as a significant biomarker for detecting this compound use in biological samples .

Doping Control

Detection Techniques

The detection of this compound in urine and plasma is critical for doping control. A validated method employing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has been developed to quantify this compound levels effectively. This method enhances the sensitivity and specificity required for identifying low concentrations of this compound in biological samples .

Implementation in Routine Testing

Research has demonstrated the feasibility of incorporating this compound detection into existing doping control protocols. The method's robustness was assessed using spiked urine samples, confirming its reliability for routine testing .

Summary of Findings

Mecanismo De Acción

IOX2 ejerce sus efectos inhibiendo la proteína 2 que contiene el dominio de prolil hidroxilasa (PHD2), que es responsable de la hidroxilación del factor 1 alfa inducible por hipoxia (HIF-1α). Al inhibir PHD2, this compound evita la degradación de HIF-1α, lo que lleva a su estabilización y acumulación. Esta estabilización permite que HIF-1α active la transcripción de genes involucrados en la adaptación celular a la hipoxia, incluidos los relacionados con la angiogénesis, el metabolismo y la eritropoyesis .

Compuestos similares:

Vadadustat: Otro inhibidor de PHD con propiedades farmacológicas similares.

Roxadustat: Un inhibidor de PHD utilizado en el tratamiento de la anemia asociada con la enfermedad renal crónica.

IOX4: Un inhibidor de PHD basado en triazol con actividad en el cerebro.

Comparación: this compound es único en su alta selectividad para la proteína 2 que contiene el dominio de prolil hidroxilasa (PHD2) y su capacidad para estabilizar el factor 1 alfa inducible por hipoxia (HIF-1α) sin afectar otras hidroxilasas. Esta selectividad hace que this compound sea una herramienta valiosa para estudiar el papel específico de PHD2 en las vías relacionadas con la hipoxia y para desarrollar terapias dirigidas .

Comparación Con Compuestos Similares

Vadadustat: Another PHD inhibitor with similar pharmacological properties.

Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.

IOX4: A triazole-based PHD inhibitor with activity in the brain.

Comparison: IOX2 is unique in its high selectivity for prolyl hydroxylase domain-containing protein 2 (PHD2) and its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α) without affecting other hydroxylases. This selectivity makes this compound a valuable tool for studying the specific role of PHD2 in hypoxia-related pathways and for developing targeted therapies .

Actividad Biológica

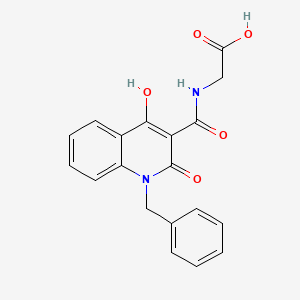

IOX2 (1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2. This compound has garnered attention for its role in stabilizing hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and implications for research and clinical applications.

This compound functions primarily by inhibiting PHDs, which are responsible for the hydroxylation and subsequent degradation of HIF-α proteins under normoxic conditions. By blocking this process, this compound leads to the accumulation of HIF-1α and HIF-2α, promoting the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .

Key Points:

- Target Enzyme: Prolyl hydroxylase domain 2 (PHD2).

- IC50 Value: this compound exhibits an IC50 of 22 nM for PHD2 inhibition .

- Effects on HIF Stabilization: this compound enhances HIF levels across various cell types, indicating its broad applicability in different biological contexts .

Biological Activity in Cell Lines

Research has demonstrated that this compound effectively increases HIF-1α levels in multiple human cell lines, including:

| Cell Line | VHL Status | HIF-1α Increase |

|---|---|---|

| RCC4 | VHL-deficient | Significant |

| RCC4/VHL | VHL-reexpressed | Significant |

| 293T | VHL-competent | Significant |

| U2OS | VHL-competent | Significant |

These findings indicate that the inhibitory effects of this compound on PHDs are independent of the VHL status of the cells, making it a versatile tool in hypoxia research .

Case Studies and Research Findings

-

Doping Control Applications:

A study highlighted the potential misuse of this compound in sports due to its ability to enhance erythropoiesis through HIF stabilization. The compound was detected in urine samples at concentrations relevant for doping controls, emphasizing the need for robust detection methods . -

Clinical Implications:

In clinical settings, this compound has been investigated for its therapeutic potential in conditions such as chronic kidney disease and anemia. Its ability to stabilize HIF may provide benefits in enhancing erythropoiesis and improving oxygen delivery in tissues . -

Metabolic Studies:

Research into the metabolism of this compound revealed that it undergoes oxidation leading to various metabolites. This metabolic pathway is crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .

Summary of Findings

The biological activity of this compound underscores its significance as a selective PHD inhibitor with diverse applications in research and medicine:

- Selectivity: High selectivity for PHDs over other hydroxylases.

- HIF Stabilization: Effective at increasing HIF levels across various cell types.

- Therapeutic Potential: Promising candidate for treating anemia and enhancing tissue oxygenation.

Propiedades

IUPAC Name |

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSCCRYLYQBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715755 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931398-72-0 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931398-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.